molecular formula C11H12O3 B8812063 (E)-Ethyl 3-(4-hydroxyphenyl)acrylate

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

Cat. No.: B8812063
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate, also known as ethyl p-coumarate, is a cinnamic acid derivative characterized by a hydroxyl group at the para position of the phenyl ring and an ethyl ester moiety. This compound has been isolated from natural sources, such as the rare actinobacterium Saccharomonospora oceani VJDS-3, where it exhibits moderate antimicrobial activity, notable antioxidant properties, and alpha-glucosidase inhibition .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3

InChI Key

ZOQCEVXVQCPESC-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate can be synthesized through the esterification of 4-hydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of ethyl 4-hydroxycinnamate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological and physicochemical properties of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate are influenced by substituents on the phenyl ring and ester group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name R Group(s) Source Key Bioactivity/Application Stability Notes
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate -OH (para), ethyl ester Natural (actinobacteria), synthetic Antimicrobial, antioxidant, α-glucosidase inhibition Reduced abundance in lyophilized extracts
Methyl (E)-3-(4-hydroxyphenyl)acrylate -OH (para), methyl ester Synthetic Intermediate for chemical synthesis Used in alkylation reactions
3-(4-Hydroxyphenyl)propionic acid -OH (para), propionic acid Plant extracts Anti-Parkinson’s activity Not explicitly studied
Ethyl (E)-3-(4-methoxyphenyl)acrylate -OCH₃ (para), ethyl ester Synthetic Research chemical Higher lipophilicity vs. hydroxy analog
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate -OH (para), cyano, ethyl ester Synthetic Anticancer activity (in vitro) Requires stability optimization
(E)-Methyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate -F (para), dimethoxy, methyl ester Synthetic Antidepressant potential Enhanced electronic effects from fluorine

Key Comparative Insights

Bioactivity Modulation
  • Antioxidant and Enzyme Inhibition: The para-hydroxyl group is critical for antioxidant activity, as seen in (E)-Ethyl 3-(4-hydroxyphenyl)acrylate and its methyl ester analog.
  • Anticancer Activity: Introduction of a cyano group (Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate) enhances cytotoxicity, likely due to increased electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
Reactant of Route 2
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(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

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